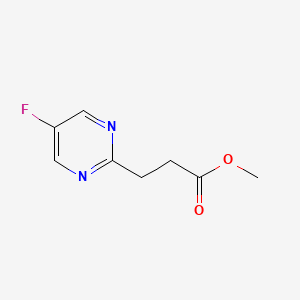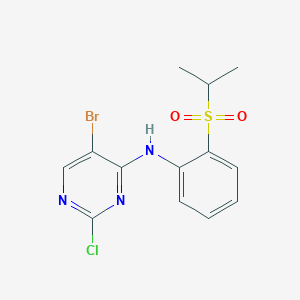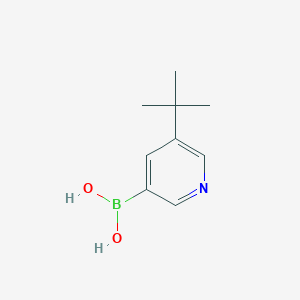
Ethyl 5-bromo-4-methoxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-4-methoxynicotinate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of 4-methoxynicotinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step can be carried out using sulfuric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-4-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products vary based on the specific reaction, such as oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation
Applications De Recherche Scientifique
Ethyl 5-bromo-4-methoxynicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-4-methoxynicotinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-2-methoxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Contains a bromine atom and an ethyl ester group but differs in the core structure
Uniqueness
Ethyl 5-bromo-4-methoxynicotinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
ethyl 5-bromo-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-11-5-7(10)8(6)13-2/h4-5H,3H2,1-2H3 |
Clé InChI |
OLNOAZYXYQSNFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CC(=C1OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)







![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)


